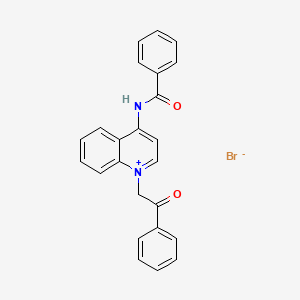
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in 1992 and has been extensively studied for its potential therapeutic applications.
作用机制
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide works by selectively blocking the action of endothelin-1, a potent vasoconstrictor that is produced by the endothelial cells of blood vessels. By blocking the action of endothelin-1, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide causes vasodilation and reduces blood pressure. It has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation and fibrosis in the heart. In addition, it has been shown to improve endothelial function and reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its specificity for the endothelin receptor. This allows researchers to study the effects of blocking this receptor in a highly selective manner. However, one limitation of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of potential future directions for the study of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide. One area of interest is its potential use in the treatment of pulmonary hypertension. Another area of interest is its potential use in the prevention of cardiovascular disease in high-risk populations. In addition, further research is needed to fully understand the long-term effects of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide and its potential side effects.
合成方法
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-amino-1-(2-oxo-2-phenylethyl)quinolinium bromide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which is then converted to the final product by acidification.
科学研究应用
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively studied for its potential therapeutic applications. It is a selective endothelin receptor antagonist that has been shown to have a wide range of effects on the cardiovascular system. It has been studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
属性
IUPAC Name |
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTFVCVOXUAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

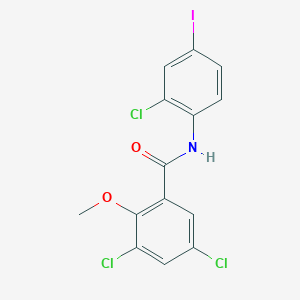
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
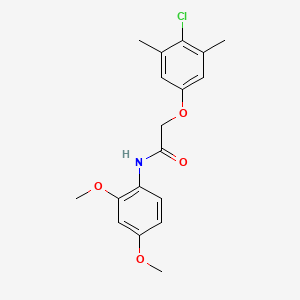
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)

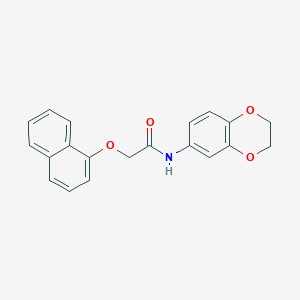
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
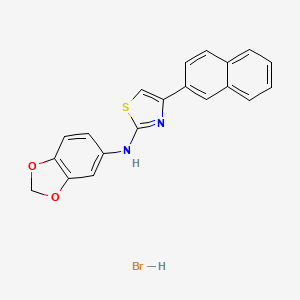
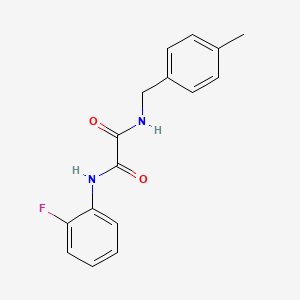
![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)